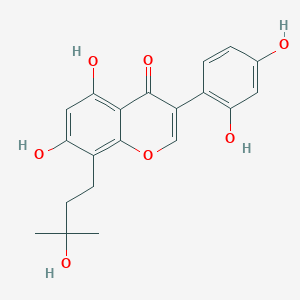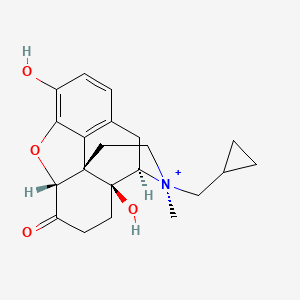
(-)-13beta-Hydroxystylopine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-13beta-Hydroxystylopine: is a naturally occurring alkaloid found in certain plant species. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-13beta-Hydroxystylopine typically involves multiple steps, starting from simpler isoquinoline derivatives. One common synthetic route includes the Pictet-Spengler reaction, which forms the core isoquinoline structure. Subsequent steps involve hydroxylation and other functional group modifications to achieve the final compound. Reaction conditions often include the use of strong acids or bases, specific temperature controls, and sometimes the use of catalysts to enhance reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain this alkaloid. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (-)-13beta-Hydroxystylopine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s pharmacological properties.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-13beta-Hydroxystylopine is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoquinoline alkaloids and their derivatives.
Biology: Biologically, this compound is investigated for its potential effects on cellular processes. Studies have shown that it may interact with specific enzymes and receptors, influencing pathways related to cell growth and differentiation.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Preliminary research suggests it may have anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development.
Industry: Industrially, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (-)-13beta-Hydroxystylopine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could modulate the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds:
Stylopine: Another isoquinoline alkaloid with similar structural features but different pharmacological properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects, berberine shares some structural similarities with (-)-13beta-Hydroxystylopine.
Palmatine: This compound also belongs to the isoquinoline class and is studied for its potential therapeutic applications.
Uniqueness: this compound stands out due to its specific hydroxylation pattern and stereochemistry, which contribute to its unique biological activity. Its distinct structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Propiedades
| 53777-76-7 | |
Fórmula molecular |
C19H17NO5 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(1R,24R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-24-ol |
InChI |
InChI=1S/C19H17NO5/c21-18-11-1-2-14-19(25-9-22-14)13(11)7-20-4-3-10-5-15-16(24-8-23-15)6-12(10)17(18)20/h1-2,5-6,17-18,21H,3-4,7-9H2/t17-,18-/m1/s1 |
Clave InChI |
DKRYSHHGXFYAHR-QZTJIDSGSA-N |
SMILES isomérico |
C1CN2CC3=C(C=CC4=C3OCO4)[C@H]([C@H]2C5=CC6=C(C=C51)OCO6)O |
SMILES canónico |
C1CN2CC3=C(C=CC4=C3OCO4)C(C2C5=CC6=C(C=C51)OCO6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







